molecular formula C26H41NO3 B1248905 (2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide

Cat. No.: B1248905
M. Wt: 415.6 g/mol
InChI Key: GDEZZTBHSFKRJN-PWOULSLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxalamid A is a fatty amide.

Scientific Research Applications

Chemical Analysis and Characterization

The compound and its derivatives have been a subject of detailed regio- and stereochemical analysis. For instance, Hamberg (1991) conducted a comprehensive study on trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, leading to the development of methods for the analysis of these complex molecules. This study is crucial for understanding the chemical behavior and potential applications of these compounds (Hamberg, 1991).

Synthesis and Applications in Organic Chemistry

Zhou et al. (2020) demonstrated the synthesis of hydroxy-α-sanshool, which involved multiple steps including Wittig reactions. This synthesis pathway is relevant for the creation of complex organic molecules and has potential applications in various fields of chemistry (Zhou et al., 2020).

Studies on Thermal Decomposition

The compound's derivatives have been studied for their behavior under thermal decomposition. Gardner and Selke (1984) isolated specific epimers and analyzed their decomposition products, providing insights into the stability and decomposition pathways of these complex molecules (Gardner & Selke, 1984).

Discovery of New Fatty Acids and Their Bioactivity

New fatty acids have been discovered and isolated from various natural sources. For example, Zhou et al. (2019) isolated new conjugated ketonic fatty acids from Vernicia fordii and tested their cytotoxicity against human cancer cell lines, indicating potential therapeutic applications (Zhou et al., 2019).

Interaction with the Endocannabinoid System

A study by Hajdu et al. (2014) on plant-derived N-alkylamides revealed their interaction with the mammalian endocannabinoid system, suggesting potential pharmacological implications and a better understanding of plant-human biochemistry interactions (Hajdu et al., 2014).

Properties

Molecular Formula

C26H41NO3

Molecular Weight

415.6 g/mol

IUPAC Name

(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyloctadeca-2,4,6,8,10,14-hexaenamide

InChI

InChI=1S/C26H41NO3/c1-8-19(2)16-22(5)25(29)23(6)17-20(3)14-12-10-9-11-13-15-21(4)26(30)27-24(7)18-28/h9-17,19,23-25,28-29H,8,18H2,1-7H3,(H,27,30)/b10-9-,13-11+,14-12+,20-17+,21-15+,22-16+/t19?,23-,24+,25+/m1/s1

InChI Key

GDEZZTBHSFKRJN-PWOULSLOSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O

Canonical SMILES

CCC(C)C=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O

Synonyms

myxalamid A
myxalamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide
Reactant of Route 2
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide
Reactant of Route 3
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide
Reactant of Route 4
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide
Reactant of Route 5
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide
Reactant of Route 6
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(1S)-2-hydroxy-1-methyl-ethyl]-2,10,12,14,16-pentamethyl-octadeca-2,4,6,8,10,14-hexaenamide

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